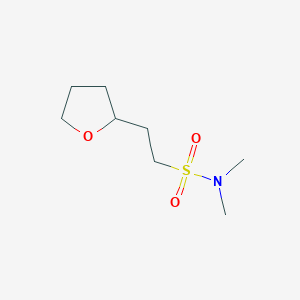![molecular formula C8H15NO3S B7583012 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583012.png)
7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane (known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. MS-275 works by inhibiting 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes, which are involved in the regulation of gene expression. By inhibiting 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes, MS-275 promotes the acetylation of histones, leading to changes in gene expression that can result in tumor cell death.
Mecanismo De Acción
The mechanism of action of MS-275 involves the inhibition of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes are responsible for the deacetylation of histones, which can lead to the repression of gene expression. MS-275 binds to the active site of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes, preventing them from deacetylating histones. This results in the accumulation of acetylated histones, which can lead to changes in gene expression and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MS-275 are primarily related to its ability to inhibit 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. This can lead to changes in gene expression that can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. MS-275 has also been shown to have anti-inflammatory effects and can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MS-275 in lab experiments is its ability to selectively inhibit 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane enzymes. This makes it a useful tool for studying the role of 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonanes in various cellular processes. However, one limitation of using MS-275 is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the study of MS-275. One area of interest is the development of more selective 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane inhibitors that can target specific 7-Methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane isoforms. Another area of interest is the combination of MS-275 with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of MS-275 and its potential applications in the treatment of various diseases.
Métodos De Síntesis
MS-275 can be synthesized using a multi-step process that involves the reaction of 4-aminobutyric acid with 4-methylsulfonylbenzaldehyde to form 7-methylsulfonyl-2-oxa-7-azaspiro[4.4]non-3-ene. This intermediate is then treated with hydrogen peroxide and formic acid to produce MS-275.
Propiedades
IUPAC Name |
7-methylsulfonyl-2-oxa-7-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)9-4-2-8(6-9)3-5-12-7-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIHMRFCLXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)
![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)
![4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
![2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone](/img/structure/B7582987.png)
![2-(4-Fluorophenyl)-6-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)pyridazin-3-one](/img/structure/B7582995.png)
![7-Thiophen-2-ylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7582997.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![2-(5-fluoropyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583029.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)